REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15]Br)[CH:12]=[CH:11][N:10]=2)[CH:4]=1.C([O:19][P:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])C>C(Cl)(Cl)Cl>[CH3:23][CH2:22][O:21][P:20]([O:24][CH2:25][CH3:26])([CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:19])[CH:12]=[CH:11][N:10]=2)[CH:4]=1)=[O:19]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrCC1=CC(=NC=C1)C1=NC=CC(=C1)CBr
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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C(C)OP(OCC)OCC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess phosphite was removed under high vacuum
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Type
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CUSTOM
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Details
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the crude product was purified by column chromatography on silica gel (eluent ethyl acetate/methanol 80/20)
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Name
|
|
Type
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product
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Smiles
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CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |